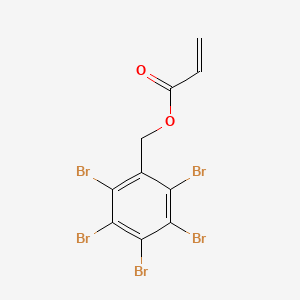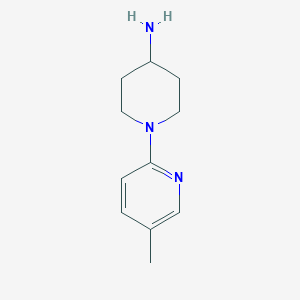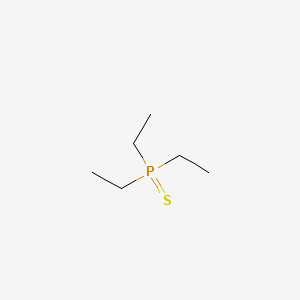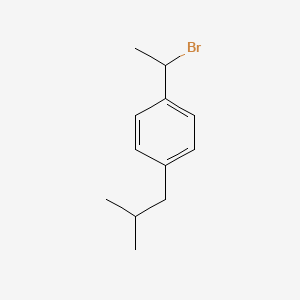
1,2-Dichloro-1,2-difluoroethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-1,2-difluoroethylene is an organic compound with the chemical formula C(_2)Cl(_2)F(_2). It is a colorless liquid or gas, depending on the temperature, and is known for its use as an intermediate in the production of various industrial chemicals. This compound is part of the chlorofluoroalkene family and has significant applications in the chemical industry due to its unique properties.
作用機序
Target of Action
1,2-Dichloro-1,2-difluoroethylene is a simple chlorodifluoroalkene . It is used as an intermediate or precursor in the production of other industrial chemicals
Mode of Action
It is known that the compound can react violently with strong reducing agents such as very active metals and active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .
Biochemical Pathways
It is used as an intermediate or precursor in the production of other industrial chemicals , suggesting that it may be involved in various chemical reactions and pathways.
Pharmacokinetics
It is known that the compound is a low-boiling liquid , which suggests that it may have high volatility and could be rapidly absorbed and distributed in the body following inhalation.
Result of Action
This compound is regarded as a hazardous chemical. It is toxic by inhalation and causes irritation when it comes into contact with the skin and mucous membranes . High concentrations of the compound can be ignited with ease in the laboratory .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound can react violently with strong reducing agents and oxidizing agents, particularly under extremes of temperature . It is also worth noting that the compound is a low-boiling liquid , suggesting that its volatility and, consequently, its action and efficacy could be influenced by temperature.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,2-difluoroethylene can be synthesized through the reaction of 1,2-dichloroethylene with fluorine gas. The reaction typically occurs under controlled conditions to ensure the correct substitution of chlorine atoms with fluorine atoms. The general reaction is as follows:
Cl2C=CH2+F2→ClF2C=CFCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2-Dichloro-1,2-difluoroethylene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain addition reactions.
Solvents: Reactions are often carried out in solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,2-difluoroethylene, while addition reactions with hydrogen gas can yield 1,2-dichloro-1,2-difluoroethane.
科学的研究の応用
1,2-Dichloro-1,2-difluoroethylene has a range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals. Its role as an intermediate makes it crucial in the manufacture of more complex molecules.
類似化合物との比較
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: Another isomer with similar chemical properties but different physical properties and reactivity.
1,2-Dichloroethylene: Lacks fluorine atoms, making it less reactive in certain types of chemical reactions.
1,2-Difluoroethylene: Contains only fluorine atoms, leading to different reactivity and applications.
Uniqueness
1,2-Dichloro-1,2-difluoroethylene is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in various industrial and research applications.
特性
CAS番号 |
598-88-9 |
|---|---|
分子式 |
C2Cl2F2 |
分子量 |
132.92 g/mol |
IUPAC名 |
(Z)-1,2-dichloro-1,2-difluoroethene |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |
InChIキー |
UPVJEODAZWTJKZ-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)(F)Cl |
異性体SMILES |
C(=C(\F)/Cl)(\F)/Cl |
正規SMILES |
C(=C(F)Cl)(F)Cl |
沸点 |
21.1 °C |
melting_point |
-130.5 °C |
物理的記述 |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |
蒸気圧 |
890.43 mmHg |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of 1,2-dichloro-1,2-difluoroethylene?
A1: this compound has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, research has provided infrared and Raman spectral data for both the cis and trans isomers of this compound. []
Q3: How does this compound behave in reactions with low-valent metal complexes?
A: Research shows that this compound reacts with chlorocarbonylbis(methyldiphenylphosphine)iridium to form a stable 1:1 adduct. [] It also reacts with stilbenebis(triphenylphosphine)platinum to form two vinyl complexes, (Ph3P)2Pt[CF(Cl)C(F)Cl] and (Ph3P)2Pt[CF(Cl)C(Cl)F], differing in the stereochemistry of the olefin. [] These reactions are thought to proceed via an ionic intermediate.
Q4: Can this compound participate in cycloaddition reactions?
A: Yes, studies have demonstrated that this compound undergoes both biradical 1,2 and concerted 1,4 cycloaddition with cyclopentadiene. [] Additionally, it reacts with trans-cyclooctene to form cycloaddition products. []
Q5: How does this compound react in the presence of alcohols and gamma radiation?
A: Research indicates that this compound undergoes a gamma radioinduced addition reaction with alcohols. [] This reaction primarily yields 1:1 adducts, with the reactivity of alcohols following the order: (CH3)2CHOH > CH3(CH2)2OH, CH3CH2OH > CH3OH. The addition of alpha-hydroxyalkyl radicals, formed during the reaction, follows the general rule of radical addition to olefins, favoring the less sterically hindered side. []
Q6: What are the applications of this compound in organic synthesis?
A: this compound serves as a starting material for synthesizing perfluorovinylbenzocycloalkenes. [] This synthesis involves reacting polyfluorobenzocycloalkenes with this compound, followed by dechlorination.
Q7: What is known about the photochlorination of this compound?
A: Research has investigated the kinetics and mechanism of the gas phase photochlorination of this compound. []
Q8: How does this compound react with atomic chlorine in the atmosphere?
A: Studies have measured the rate coefficient for the reaction of this compound with atomic chlorine. [] This reaction is significant in atmospheric chemistry as it leads to the formation of oxygenated products like dichlorofluoroacetyl fluoride. []
Q9: Has computational chemistry been used to study this compound?
A: Yes, CBS-QB3 theory has been employed to calculate reaction enthalpies and enthalpy barriers for reactions involving this compound. [] These calculations help understand the reaction mechanisms and rule out unfavorable pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















